molecular formula C19H20O2 B2373206 (E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one CAS No. 260258-04-6

(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one

Cat. No.: B2373206
CAS No.: 260258-04-6
M. Wt: 280.367
InChI Key: RSGVHOYLQFTVFB-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one typically involves the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)phenol.

    Aldol condensation: The 4-(benzyloxy)phenol is then subjected to an aldol condensation reaction with 4-methylpent-1-en-3-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzyloxy derivatives.

Scientific Research Applications

(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one is unique due to its specific structure, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

(E)-4-methyl-1-(4-phenylmethoxyphenyl)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-15(2)19(20)13-10-16-8-11-18(12-9-16)21-14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGVHOYLQFTVFB-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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